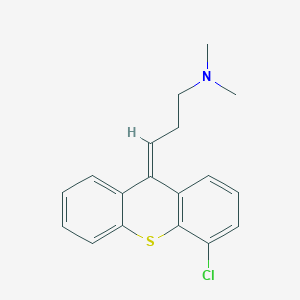![molecular formula C16H23NO5 B15352949 1,1-Dimethylethyl 4-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 1016258-20-0](/img/structure/B15352949.png)
1,1-Dimethylethyl 4-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that features a tert-butyl ester group, a hydroxyl group, and a phenylmethoxycarbonylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate typically involves multiple steps:
Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Introduction of the hydroxyl group: This step often involves the use of a hydroxylating agent such as sodium borohydride or lithium aluminum hydride.
Attachment of the phenylmethoxycarbonylamino group: This can be done through a carbamate formation reaction, where the amine group reacts with phenyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the phenylmethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and amide bond formation. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Medicine
In medicine, derivatives of tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate are explored for their potential as prodrugs. The compound’s ester and amide functionalities can be modified to improve drug delivery and release profiles.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and stability make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism by which tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenylmethoxycarbonylamino group can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-4-hydroxy-3-(methoxycarbonylamino)butanoate: Lacks the phenyl group, resulting in different reactivity and binding properties.
tert-Butyl (3S)-4-hydroxy-3-(benzylamino)butanoate: Contains a benzyl group instead of the phenylmethoxycarbonyl group, affecting its steric and electronic characteristics.
tert-Butyl (3S)-4-hydroxy-3-(carbamoylamino)butanoate: Features a simpler carbamoyl group, leading to different chemical behavior.
Uniqueness
Tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and binding.
Properties
CAS No. |
1016258-20-0 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)9-13(10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |
InChI Key |
IVQADIBBXAAFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol](/img/structure/B15352866.png)






![2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B15352908.png)


![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)


![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B15352946.png)
